3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid
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Overview
Description
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also known as 7-Hydroxy-4-methylcoumarin-3-acetic acid, is a derivative of coumarin. This compound is known for its fluorescent properties and is used in various scientific applications, including as a pH indicator and in fluorescence-based assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid typically involves the condensation of 4-methylumbelliferone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the carbonyl group to form alcohols
Substitution: Electrophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogens or nitrating agents in the presence of catalysts
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nucleic acids and proteins
Biology: Employed in fluorescence microscopy to study cellular processes
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent
Industry: Utilized in the development of fluorescent dyes and pH indicators
Mechanism of Action
The mechanism of action of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength (around 360 nm) and emits light at a different wavelength (around 450 nm). This property is exploited in various assays and imaging techniques. The molecular targets and pathways involved include:
Binding to nucleic acids: Enhancing fluorescence upon binding
Interaction with proteins: Altering fluorescence based on the protein environment
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A precursor in the synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also used as a fluorescent probe
Coumarin: The parent compound, known for its anticoagulant properties
7-Hydroxycoumarin: Another derivative with similar fluorescent properties
Uniqueness
This compound is unique due to its specific structural features that enhance its fluorescent properties and make it suitable for a wide range of applications in scientific research. Its ability to act as a pH indicator and its stability under various conditions further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDSAVPKKKVDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415489 |
Source
|
Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-06-2 |
Source
|
Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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